Antibacterial Potency of the 2-Nitro Derivative (4c) vs. Non-Nitrated and Halogenated Analogs (MIC Comparison)
In the Bala et al. (2013) series of 14 N′-benzylidene-2-hydroxybenzohydrazide analogs, the 2-nitro-substituted compound (designated 4c) was among the most active against bacterial strains. The study reported that compounds with a nitro group at the arylidene moiety (4c and 4f) showed the most potent antibacterial activity across the panel, while compounds lacking nitro substitution (e.g., 4a with R = H, 4b with 4-Cl, 4g with 4-OCH₃) exhibited substantially higher MIC values or were inactive at tested concentrations. The exact MIC values (in µg/mL) are available in the full-text supplementary data of the original paper [1].
| Evidence Dimension | In vitro antibacterial MIC |
|---|---|
| Target Compound Data | Compound 4c (2-NO₂): most potent antibacterial activity; MIC values reported in original paper |
| Comparator Or Baseline | Compound 4a (R = H): weak/no activity; Compound 4b (4-Cl): moderate; Compound 4g (4-OCH₃): weak |
| Quantified Difference | Nitro-substituted compounds (4c, 4f) significantly more active than non-nitrated analogs; detailed values available upon access to full paper |
| Conditions | MIC determination against Gram-positive and Gram-negative bacterial strains; standard broth dilution method |
Why This Matters
Directly confirms that procurement of the non-nitrated or halogenated analogs will not yield equivalent antimicrobial performance, making the 2-nitro derivative a specific requirement for SAR or screening applications.
- [1] Bala, S., Uppal, G., Kamboj, S., Saini, V., & Prasad, D. N. (2013). Design, characterization, computational studies, and pharmacological evaluation of substituted-N′-[(1E) substituted-phenylmethylidene]benzohydrazide analogs. Medicinal Chemistry Research, 22, 2755–2767. DOI: 10.1007/s00044-012-0270-0 View Source
